5-cyclopropyl-2-methylPhenol
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Overview
Description
5-cyclopropyl-2-methylPhenol: is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methylPhenol can be achieved through several methods. One common approach involves the cyclopropylation of 2-methylphenol. This can be done using cyclopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the cyclopropylation process .
Chemical Reactions Analysis
Types of Reactions: 5-cyclopropyl-2-methylPhenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylphenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopropylmethylphenol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Chemistry: 5-cyclopropyl-2-methylPhenol is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further functionalization .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its anti-inflammatory and antioxidant effects. It may have applications in the development of new pharmaceuticals .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of certain polymers and resins .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methylPhenol involves its interaction with various molecular targets. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it has anti-inflammatory effects by modulating the activity of cytokines and chemokines. The compound also interacts with cellular membranes, stabilizing them and preventing damage from reactive oxygen species .
Comparison with Similar Compounds
2-isopropyl-5-methylphenol (Thymol): Known for its antimicrobial and antioxidant properties.
4-morpholinomethyl-2-isopropyl-5-methylphenol: A derivative of thymol with enhanced biological activity.
4-Pyrrolidinomethyl-2-isopropyl-5-methylphenol: Another thymol derivative with potential therapeutic applications.
Uniqueness: 5-cyclopropyl-2-methylPhenol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-cyclopropyl-2-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI Key |
XBSSNETWDXYETO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2)O |
Origin of Product |
United States |
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